Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate
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Overview
Description
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate is a chemical compound with the molecular formula C19H36O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate typically involves the reaction of undecanoic acid with an epoxide precursor. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the oxirane ring. The esterification process is carried out by reacting the carboxylic acid group of undecanoic acid with methanol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further interact with biological systems.
Comparison with Similar Compounds
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate can be compared with other similar compounds, such as:
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure but different stereochemistry.
Oxiraneundecanoic acid, 3-pentyl-, methyl ester: Similar functional groups but different molecular arrangement.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
38520-30-8 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
CJIHQKTUUVMNSU-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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